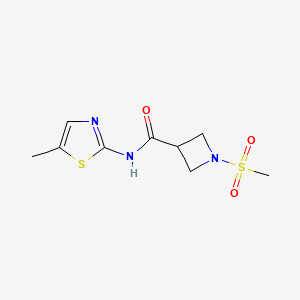

![molecular formula C27H28BrN5O3S B3018781 4-[[(6-bromo-4-phenylquinazolin-2-yl)amino]carbamoyl]-N,N-dipropylbenzenesulfonamide CAS No. 321968-22-3](/img/structure/B3018781.png)

4-[[(6-bromo-4-phenylquinazolin-2-yl)amino]carbamoyl]-N,N-dipropylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 4-[[(6-bromo-4-phenylquinazolin-2-yl)amino]carbamoyl]-N,N-dipropylbenzenesulfonamide, is a derivative of quinazoline, which is a bicyclic aromatic compound that has been extensively studied for its potential in medicinal chemistry. Quinazoline derivatives are known for their biological activities, particularly as inhibitors of tyrosine kinases, which are enzymes involved in the signaling pathways of cells and have been implicated in the development of cancers .

Synthesis Analysis

The synthesis of quinazoline derivatives typically involves the reaction of N-arylbenzimidoyl chlorides with cyanamide, as mentioned in the synthesis of 4-amino-2-phenylquinazolines . This reaction, in the presence of TiCl4, leads to the formation of substituted quinazolines. Although the specific synthesis of the compound is not detailed in the provided papers, it is likely that a similar synthetic strategy could be employed, with further functionalization steps to introduce the sulfonamide and dipropyl groups.

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be determined using spectroscopic methods such as NMR (1H & 13C) and mass spectroscopy, as well as single crystal X-ray diffraction techniques . These methods allow for the identification of the positions and types of substituents on the quinazoline core, which are crucial for the biological activity of these compounds. The presence of a bromo substituent and a sulfonamide group in the compound suggests that it may have been designed to interact with specific sites on a target protein.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions depending on their substituents. The presence of a bromo group, for instance, suggests potential for further substitution reactions, as bromine is a good leaving group. The sulfonamide group could also be involved in hydrogen bonding interactions with biological targets . The steep structure-activity relationship observed for analogues of quinazoline derivatives indicates that even minor changes in the molecular structure can lead to significant differences in biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives, such as basicity and solubility, can be influenced by their substituents. The basicity of these compounds is an important factor as it can affect their interaction with biological targets and their overall bioavailability . The presence of the dipropylbenzenesulfonamide moiety could affect the lipophilicity of the compound, potentially influencing its ability to cross cell membranes and the blood-brain barrier .

Mechanism of Action

Future Directions

properties

IUPAC Name |

4-[[(6-bromo-4-phenylquinazolin-2-yl)amino]carbamoyl]-N,N-dipropylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28BrN5O3S/c1-3-16-33(17-4-2)37(35,36)22-13-10-20(11-14-22)26(34)31-32-27-29-24-15-12-21(28)18-23(24)25(30-27)19-8-6-5-7-9-19/h5-15,18H,3-4,16-17H2,1-2H3,(H,31,34)(H,29,30,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSGFHQEHMFJQT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(C=C(C=C3)Br)C(=N2)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H28BrN5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

582.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[(6-bromo-4-phenylquinazolin-2-yl)amino]carbamoyl]-N,N-dipropylbenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-amino-N-(2-bromophenyl)-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3018700.png)

![ethyl 3-(8-(3-chloro-2-methylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B3018703.png)

![Ethyl 4-[(2-methyl-4,9-dioxo-4,9-dihydronaphtho[2,3-b]furan-3-yl)carbonyl]piperazine-1-carboxylate](/img/structure/B3018704.png)

![N-(acenaphtho[1,2-d]thiazol-8-yl)-2,5-dichlorothiophene-3-carboxamide](/img/structure/B3018705.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetamide](/img/structure/B3018708.png)

![4-methoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide](/img/structure/B3018711.png)

![(E)-1-chloro-1,1-difluoro-4-[2-(1H-indol-3-yl)ethylamino]but-3-en-2-one](/img/structure/B3018712.png)

![2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B3018717.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3018718.png)

![2-Cyclopropyl-1-[1-(5-fluoropyrimidin-4-yl)azetidin-3-yl]benzimidazole](/img/structure/B3018720.png)